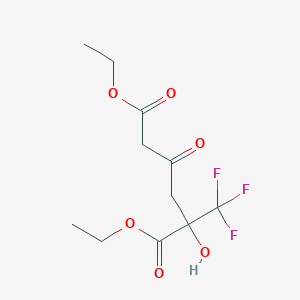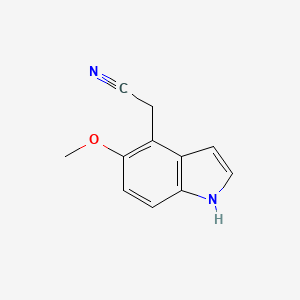![molecular formula C7H13NO3 B13189978 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde is a chemical compound with the molecular formula C7H13NO3 It is characterized by the presence of an oxolane ring, an aminomethyl group, and a hydroxyacetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde typically involves the reaction of oxolane derivatives with aminomethyl groups under controlled conditions. One common method involves the use of oxolane-3-carboxaldehyde as a starting material, which is then reacted with aminomethyl reagents in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and neutral pH to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from by-products.
化学反応の分析
Types of Reactions
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyacetaldehyde moiety can undergo redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
2-[3-(Aminomethyl)oxolan-3-yl]ethan-1-ol: Similar structure but with an ethanol moiety instead of hydroxyacetaldehyde.
3-(Aminomethyl)tetrahydro-3-furanethanol: Another related compound with a tetrahydrofuran ring and aminomethyl group.
Uniqueness
2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde is unique due to the presence of both an aminomethyl group and a hydroxyacetaldehyde moiety, which allows it to participate in a diverse range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound for research and industrial applications.
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
2-[3-(aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C7H13NO3/c8-4-7(6(10)3-9)1-2-11-5-7/h3,6,10H,1-2,4-5,8H2 |
InChIキー |
NZONJVUHSUCUND-UHFFFAOYSA-N |
正規SMILES |
C1COCC1(CN)C(C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-(Cyclopropylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B13189899.png)







![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)
